2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene
Brand Name: Vulcanchem
CAS No.: 948550-74-1
VCID: VC2912685
InChI: InChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3
SMILES: COC1=CC(=CC(=C1Br)OC)CBr
Molecular Formula: C9H10Br2O2
Molecular Weight: 309.98 g/mol

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene

CAS No.: 948550-74-1

Cat. No.: VC2912685

Molecular Formula: C9H10Br2O2

Molecular Weight: 309.98 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene - 948550-74-1

Specification

CAS No. 948550-74-1
Molecular Formula C9H10Br2O2
Molecular Weight 309.98 g/mol
IUPAC Name 2-bromo-5-(bromomethyl)-1,3-dimethoxybenzene
Standard InChI InChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3
Standard InChI Key CFSLZFORZMVWTE-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1Br)OC)CBr
Canonical SMILES COC1=CC(=CC(=C1Br)OC)CBr

Introduction

Chemical Structure and Properties

Molecular Structure

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene features a benzene ring with four substituents strategically positioned. The compound contains two methoxy groups (-OCH₃) at positions 1 and 3, providing electron-donating properties to the aromatic system. A bromine atom is attached directly to the ring at position 2, while a bromomethyl group (-CH₂Br) occupies position 5, creating a molecule with multiple reactive sites. This arrangement of functional groups contributes to the compound's unique chemical behavior and synthetic utility.

PropertyValue
Molecular FormulaC₉H₁₀Br₂O₂
Molecular Weight309.98 g/mol
Physical StatePresumed solid at room temperature
CAS Registry Number948550-74-1
Creation DateMay 28, 2009
Modification DateFebruary 22, 2025

Spectroscopic Properties

While specific spectroscopic data for 2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene is limited in the available literature, its structural features suggest characteristic spectroscopic signatures. The aromatic protons would exhibit signals in the downfield region of ¹H NMR spectra (approximately 6.5-7.5 ppm), while the methoxy groups would typically appear as singlets around 3.8-4.0 ppm. The bromomethyl group would likely show a characteristic signal around 4.5-4.6 ppm, similar to other benzylic bromides.

Nomenclature and Identifiers

Systematic Nomenclature

According to IUPAC naming conventions, the compound is systematically named as 2-bromo-5-(bromomethyl)-1,3-dimethoxybenzene. This name describes the benzene ring with two methoxy groups at positions 1 and 3, a bromine atom at position 2, and a bromomethyl group at position 5.

Alternative Names and Synonyms

The compound is also known by several synonyms and alternative names:

  • 4-bromo-3,5-dimethoxybenzyl bromide

  • Benzene, 2-bromo-5-(bromomethyl)-1,3-dimethoxy-

  • DTXSID70652338 (DSSTox Substance ID)

Chemical Identifiers

The compound is associated with multiple chemical identifiers that facilitate its unambiguous identification in databases and literature:

Identifier TypeValue
PubChem CID29940759
CAS Registry Number948550-74-1
InChIInChI=1S/C9H10Br2O2/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4H,5H2,1-2H3
InChIKeyCFSLZFORZMVWTE-UHFFFAOYSA-N
SMILESCOC1=CC(=CC(=C1Br)OC)CBr
DSSTox Substance IDDTXSID70652338
WikidataQ72452084

Synthetic Applications and Procedures

Role in Organic Synthesis

2-Bromo-5-(bromomethyl)-1,3-dimethoxybenzene serves as a valuable building block in organic synthesis due to its multiple reactive sites. The bromomethyl group provides a convenient point for nucleophilic substitution reactions, while the bromine attached directly to the aromatic ring can participate in various metal-catalyzed coupling reactions, such as Suzuki-Miyaura, Stille, or Negishi couplings.

Research Applications and Findings

Reactivity Profile

The compound's reactivity is predominantly dictated by its bromine functionalities. The benzylic bromide (bromomethyl group) is particularly reactive toward nucleophilic substitution, making it useful for introducing various functional groups at this position. Meanwhile, the aromatic bromine can undergo transition metal-catalyzed coupling reactions, allowing for the construction of more complex molecular architectures.

Evidence from related compounds suggests that the bromomethyl group can participate in coupling reactions with organometallic reagents. For instance, reaction with vinyl magnesium chloride in the presence of copper(I) iodide and 2,2'-bipyridyl has been documented for similar structures, leading to allylated products.

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